(R)-N-Boc-N,N-dimethyl-L-prolinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(2S)-1-methylpyrrolidine-2-carbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14(5)10(15)9-7-6-8-13(9)4/h9H,6-8H2,1-5H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEFCWCHRRLWDE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(=O)C1CCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C(=O)[C@@H]1CCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Catalytic Applications of R N Boc N,n Dimethyl L Prolinamide and Analogous Prolinamides in Asymmetric Synthesis
Enamine-Catalyzed Reactionsnih.govsci-hub.ru
(R)-N-Boc-N,N-dimethyl-L-prolinamide and related prolinamides function as organocatalysts by forming chiral enamine intermediates with carbonyl compounds. nih.gov This activation strategy is central to their ability to induce stereoselectivity in a variety of chemical reactions. The pyrrolidine (B122466) scaffold of these catalysts plays a crucial role in establishing a stereochemically defined environment for the reaction to occur.
Asymmetric Aldol (B89426) Reactionssci-hub.runih.gov
The asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy carbonyl compounds. Prolinamide catalysts have demonstrated significant efficacy in this area.
In intermolecular aldol condensations, prolinamide catalysts facilitate the direct reaction between a ketone and an aldehyde. For instance, L-prolinamides have been shown to catalyze the reaction of 4-nitrobenzaldehyde (B150856) with acetone, yielding the corresponding aldol adduct with varying degrees of enantioselectivity. nih.gov The structure of the prolinamide catalyst significantly influences the reaction's outcome. While simple tertiary and N-alkyl secondary amides provide low enantioselectivity, N-aryl secondary amides and those bearing a terminal hydroxyl group can achieve moderate to high enantiomeric excesses (ee). nih.gov Specifically, prolinamides derived from L-proline and α,β-hydroxyamines have been reported to afford high enantioselectivities, up to >99% ee for aliphatic aldehydes. nih.gov The use of ionic liquids as the reaction medium has also been shown to enhance the catalytic efficiency and enantioselectivity of these reactions. nih.gov
Table 1: Selected Prolinamide-Catalyzed Intermolecular Aldol Reactions
| Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) | Reference |
| L-prolinamide | 4-Nitrobenzaldehyde | Acetone | 80 | 30 | nih.gov |
| L-prolinamide (N-aryl) | 4-Nitrobenzaldehyde | Acetone | - | 31-46 | nih.gov |
| L-prolinamide (with terminal OH) | Aromatic Aldehydes | Acetone | - | 78-93 | nih.gov |
| L-prolinamide (with terminal OH) | Aliphatic Aldehydes | Acetone | - | up to >99 | nih.gov |
The first L-proline-catalyzed intramolecular aldol cyclization was reported in the early 1970s. libretexts.org This reaction involves the cyclization of a dicarbonyl compound to form a cyclic β-hydroxy carbonyl product. The catalyst facilitates the formation of an enamine at one carbonyl group, which then attacks the other carbonyl group within the same molecule. The stereochemistry of the resulting cyclic product is controlled by the chiral environment provided by the prolinamide catalyst.
The stereochemical outcome of prolinamide-catalyzed aldol reactions is a critical aspect, with the formation of either syn or anti diastereomers being possible. The Zimmerman-Traxler model is often invoked to explain the observed stereoselectivity, where the reaction proceeds through a chair-like six-membered transition state. harvard.edu The geometry of the enamine intermediate, which can be either (E) or (Z), dictates the relative stereochemistry of the aldol adduct. (Z)-enolates typically lead to syn products, while (E)-enolates favor the formation of anti products. harvard.edu The specific prolinamide catalyst used, along with the reaction conditions, plays a crucial role in determining the enamine geometry and, consequently, the syn/anti ratio of the product. For example, L-proline-catalyzed reactions of N,N-dibenzyl amino aldehydes with various ketones have been shown to produce γ-amino-β-hydroxy-ketones with moderate to excellent diastereoselectivities. nih.govresearchgate.net
Asymmetric Michael Addition Reactions
Prolinamides and their derivatives are also effective catalysts for the asymmetric Michael addition, a key reaction for the formation of carbon-carbon bonds. In these reactions, a nucleophile adds to an α,β-unsaturated carbonyl compound. Proline-derived catalysts, such as (S)-diphenylprolinol silyl (B83357) ether, have been successfully employed in the Michael addition of acetaldehyde (B116499) to α,β-unsaturated nitroalkenes. mdpi.com The catalyst activates the acetaldehyde through enamine formation, which then adds to the nitroolefin in a highly stereoselective manner. This method provides a valuable route to β-substituted GABA derivatives. mdpi.com Furthermore, secondary amine catalysts have been developed for the asymmetric Michael addition of 3-substituted N-Boc oxindoles to maleimides, achieving high yields and excellent diastereomeric ratios and enantiomeric excesses. researchgate.net
Asymmetric Mannich Reactionsnih.govspringernature.com
The asymmetric Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, leading to the formation of β-amino carbonyl compounds. Proline and its derivatives have been extensively studied as catalysts for this transformation. springernature.comacs.org The reaction proceeds through the formation of an enamine from the catalyst and the carbonyl compound, which then reacts with an in situ-formed imine from the aldehyde and the amine. acs.org Proline-catalyzed Mannich reactions of aldehydes with N-tert-butoxycarbonyl-imines have been shown to produce β-amino aldehydes in good yields with very high levels of diastereo- and enantioselectivity. springernature.comnih.gov These products can be readily oxidized to the corresponding β-amino acids. springernature.comnih.gov The stereochemical outcome of the Mannich reaction can also be controlled to favor either syn or anti products by selecting the appropriate proline-based catalyst. For example, (S)-proline typically affords syn-amino aldehydes, while other pyrrolidine derivatives have been designed to produce the anti-diastereomers with high selectivity. nih.gov
Other Asymmetric Transformations Mediated by Prolinamide Derivatives
The versatility of prolinamide-based organocatalysts extends beyond a single reaction type, proving effective in a variety of other asymmetric transformations. These derivatives leverage the rigid stereochemical information of the proline scaffold, which is translated into high stereocontrol in the formation of new carbon-carbon and carbon-heteroatom bonds. The following sections detail the application of these catalysts in several key synthetic methodologies.
Stereoselective α-Functionalization of Carbonyl Compounds
The α-functionalization of carbonyl compounds, such as aldehydes and ketones, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Prolinamide derivatives have emerged as effective organocatalysts for these transformations, particularly in direct asymmetric aldol reactions. The catalytic cycle typically proceeds through the formation of a chiral enamine intermediate, generated from the reaction of the prolinamide catalyst with a carbonyl donor.
Research has shown that L-prolinamides prepared from L-proline and simple amines can catalyze the direct aldol reaction between 4-nitrobenzaldehyde and acetone, affording moderate enantioselectivities of up to 46% enantiomeric excess (ee). nih.gov A significant finding is that the catalytic efficiency and enantioselectivity are enhanced when the amide N-H group is a better hydrogen bond donor. nih.gov
More sophisticated prolinamide catalysts, which incorporate an additional hydrogen-bond-donating group, exhibit superior performance. For instance, L-prolinamides derived from the condensation of L-proline with α,β-hydroxyamines, which feature a terminal hydroxyl group, are more efficient. nih.gov Quantum mechanics calculations have revealed that the amide N-H and the terminal hydroxyl groups of the catalyst form hydrogen bonds with the aldehyde substrate. nih.gov This dual hydrogen-bonding interaction is crucial for reducing the activation energy and achieving high enantioselectivity. nih.gov A standout catalyst, prepared from L-proline and (1S,2S)-diphenyl-2-aminoethanol, delivers exceptional results, with enantioselectivities reaching up to 93% ee for aromatic aldehydes and greater than 99% ee for aliphatic aldehydes. nih.gov
Table 1: Performance of L-Prolinamide Catalysts in the Asymmetric Aldol Reaction
| Catalyst Type | Donor | Acceptor | Enantiomeric Excess (ee) | Reference |
| L-Prolinamide from simple amine | Acetone | 4-Nitrobenzaldehyde | Up to 46% | nih.gov |
| L-Prolinamide from (1S,2S)-diphenyl-2-aminoethanol | Acetone | Aromatic Aldehydes | Up to 93% | nih.gov |
| L-Prolinamide from (1S,2S)-diphenyl-2-aminoethanol | Acetone | Aliphatic Aldehydes | >99% | nih.gov |
These findings underscore a powerful strategy in organocatalyst design, where secondary interactions like hydrogen bonding play a pivotal role in dictating the stereochemical outcome of the reaction. nih.gov
Asymmetric Strecker Reaction
The Strecker reaction is a classic multicomponent reaction for the synthesis of α-amino acids from aldehydes or ketones, an amine source, and cyanide. organic-chemistry.orgmasterorganicchemistry.com The development of catalytic, asymmetric versions of this reaction is of significant interest. Proline-derived structures have been successfully employed as organocatalysts in this context.
Novel N,N'-dioxide catalysts derived from trans-4-hydroxy-L-proline have proven to be highly efficient for the one-pot, three-component asymmetric Strecker reaction. nih.gov These catalysts effectively mediate the reaction between an aldehyde, (1,1-diphenyl)methylamine, and trimethylsilyl (B98337) cyanide (TMSCN) under mild conditions. nih.gov The methodology is applicable to both aromatic and aliphatic aldehydes, producing the corresponding α-amino nitriles in high yields and with excellent enantioselectivities, reaching up to 95% ee. nih.gov A key advantage of this system is that the catalyst can be readily prepared in three steps from inexpensive starting materials, and the optically pure products can often be obtained after a single recrystallization. nih.gov A proposed transition state suggests that the catalyst's N,N'-dioxide functionality plays a crucial role in organizing the substrates to induce high asymmetry. nih.gov
While not strictly prolinamides, other amide-containing chiral auxiliaries highlight the utility of the amide motif in this transformation. For example, diastereoselective Strecker reactions using (R)-phenylglycine amide as a chiral auxiliary have been reported to proceed with excellent diastereoselectivity (dr > 99/1) through a crystallization-induced asymmetric transformation. acs.org
Table 2: Proline-Derived Catalysts in the Asymmetric Strecker Reaction
| Catalyst/Auxiliary | Aldehyde | Amine Source | Cyanide Source | Yield | Stereoselectivity (ee/dr) | Reference |
| trans-4-hydroxy-L-proline-derived N,N'-dioxide | Aromatic & Aliphatic | (1,1-Diphenyl)methylamine | TMSCN | High | Up to 95% ee | nih.gov |
| (R)-Phenylglycine amide | Pivaldehyde | In situ from auxiliary | NaCN/AcOH | 76-93% | >99/1 dr | acs.org |
These examples demonstrate the power of chiral proline scaffolds and related amide structures in controlling the stereochemistry of the Strecker synthesis, providing a valuable route to enantiomerically enriched α-amino acids and their precursors.
Palladium-Catalyzed C(sp³)–H Functionalization with Amide Directing Groups
Directing group-assisted C–H functionalization has become a powerful tool for the selective modification of otherwise unreactive C(sp³)–H bonds. rsc.org Amide groups derived from proline have been successfully utilized as directing groups in palladium-catalyzed C(sp³)–H arylation reactions. acs.orgacs.org This strategy enables the stereospecific functionalization at the unactivated C-3 position of the proline ring system. acs.org
In this approach, the amide, typically formed between the proline carboxyl group and a directing auxiliary like 8-aminoquinoline, coordinates to the palladium catalyst. This brings the metal center into close proximity to the C-3 C–H bond, facilitating its activation and subsequent functionalization. The reaction of N-protected proline amides with aryl iodides under palladium catalysis directly yields cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org The use of an aminoquinoline (AQ) directing group has proven particularly effective, affording high yields, especially when the reaction is conducted under solvent-free conditions. acs.org
The choice of the N-protecting group on the proline ring also influences the reaction's efficiency. While an N-Cbz protected proline amide with an AQ auxiliary gave good conversion, the corresponding N-Boc amide resulted in significantly reduced conversion (18%), highlighting the subtle electronic and steric effects at play. acs.org The aminoquinoline directing group can later be removed, providing access to primary amide derivatives that are valuable as fragments in drug discovery. acs.org
Table 3: Effect of Proline Derivatives in Pd-Catalyzed C-3 Arylation
| N-Protecting Group | Directing Group | Conversion/Yield | Stereospecificity | Reference |
| Cbz | Aminoquinoline (AQ) | 55% conversion | cis-diastereoisomer | acs.org |
| Cbz | Aminoquinoline (AQ) | 91% isolated yield (optimized) | cis-diastereoisomer | acs.org |
| Boc | Aminoquinoline (AQ) | 18% conversion | Not specified | acs.org |
This methodology provides an efficient pathway to complex, enantiopure cis-2,3-disubstituted pyrrolidines, which would be challenging to synthesize through other routes. acs.org
Applications in Multicomponent Reactions
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing structural elements from all starting materials, are highly valued for their atom economy and efficiency. ajgreenchem.com Proline and its derivatives have been extensively used as organocatalysts to promote asymmetric MCRs. organic-chemistry.orgrsc.org
One of the most prominent examples is the direct asymmetric three-component Mannich reaction. acs.org L-proline itself catalyzes the reaction between a ketone, an aldehyde, and an amine to furnish β-amino carbonyl compounds with exceptional levels of enantioselectivity, often exceeding 99% ee. acs.org The reaction is believed to proceed via a mechanism where proline first forms a chiral enamine with the ketone donor. This enamine then attacks an imine, formed in situ from the aldehyde and amine, in a highly stereocontrolled fashion. acs.org The method is robust and applicable to a range of ketones, including butanone and methoxyacetone, consistently delivering high yields and excellent diastereo- and enantioselectivities. acs.org
While L-proline is often the most effective catalyst, other derivatives have also been explored. acs.org Furthermore, the utility of proline-based catalysts extends to other MCRs, such as the synthesis of highly functionalized tetrahydropyridine (B1245486) and N-pyridyl-tetrahydroisoquinoline derivatives. ajgreenchem.comrsc.org These reactions demonstrate the capacity of the proline scaffold to act as a benign and efficient catalyst for constructing complex molecular architectures from simple, readily available starting materials under mild conditions. rsc.org
Table 4: Proline-Catalyzed Asymmetric Three-Component Mannich Reaction
| Ketone | Aldehyde | Amine | Catalyst | Yield | Stereoselectivity (ee) | Reference |
| Acetone | p-Nitrobenzaldehyde | p-Anisidine | L-Proline (35 mol%) | 95% | 94% | acs.org |
| Butanone | p-Nitrobenzaldehyde | p-Anisidine | L-Proline (35 mol%) | 92% | >99% | acs.org |
| Methoxyacetone | p-Nitrobenzaldehyde | p-Anisidine | L-Proline (35 mol%) | 96% | >99% | acs.org |
The success of prolinamide and related proline derivatives in these diverse asymmetric transformations highlights their status as privileged catalytic scaffolds in modern organic synthesis.
Mechanistic Insights and Stereochemical Models in Prolinamide Catalyzed Reactions
Elucidation of Proposed Transition States
The catalytic cycle of prolinamide derivatives involves several key transition states that dictate the reaction's pathway and stereochemical outcome. These states are stabilized by a combination of covalent interactions and non-covalent forces.
Prolinamide catalysis operates through a dual activation mode involving the formation of enamine and iminium ion intermediates. acs.org The catalytic cycle begins with the reaction between the secondary amine of the proline ring and a carbonyl compound (typically an aldehyde or ketone) to form a carbinolamine, which then dehydrates to generate a reactive iminium ion. acs.org This iminium ion has a lower LUMO (Lowest Unoccupied Molecular Orbital), which activates the carbonyl compound for nucleophilic attack.
Subsequently, deprotonation at the α-carbon position leads to the formation of a nucleophilic enamine intermediate. acs.org This enamine is the key species that reacts with an electrophile. acs.org The formation of the enamine is often the rate-determining step in the catalytic cycle. nih.gov Upon reaction with the electrophile, a new iminium ion is formed, which is then hydrolyzed to release the product and regenerate the catalyst, completing the cycle. acs.org The use of a proline amide derivative, rather than proline itself, modifies the electronic and steric properties of these intermediates, influencing the reaction's efficiency and selectivity. acs.org
The (R)-N-Boc-N,N-dimethyl-L-prolinamide catalyst acts as a chiral auxiliary, transferring its stereochemical information to the product during the reaction. The inherent chirality of the proline scaffold is the primary source of stereocontrol. acs.org The bulky tert-butoxycarbonyl (Boc) group on the proline nitrogen plays a significant role in directing the stereochemical outcome. It helps to create a well-defined and sterically hindered pocket around the active site.
This steric hindrance forces the reactants to approach the enamine intermediate from a specific trajectory, effectively shielding one of the enamine's faces. acs.org The conformation of the five-membered pyrrolidine (B122466) ring and the orientation of the N,N-dimethylamide group further contribute to the chiral environment, ensuring that the electrophile attacks the enamine from the less hindered side, thus leading to the formation of one enantiomer in preference to the other. acs.org
Hydrogen bonding is a critical non-covalent interaction that contributes significantly to both the activation and the stereocontrol in prolinamide-catalyzed reactions. mdpi.com In reactions involving aldehydes, the amide N-H proton of a primary or secondary prolinamide can form a hydrogen bond with the carbonyl oxygen of the electrophilic aldehyde. mdpi.com This interaction serves two main purposes: it activates the aldehyde by withdrawing electron density, making it more electrophilic, and it helps to orient the aldehyde in a specific position relative to the nucleophilic enamine in the transition state. mdpi.comresearchgate.net
This organized, hydrogen-bonded assembly locks the transition state into a rigid conformation, which is essential for high stereoselectivity. soton.ac.uk While the specific catalyst this compound lacks an amide N-H for this interaction, related studies on prolinamides highlight that ancillary hydrogen bonding networks, potentially involving solvent or additives, can play a similar organizing role. nih.govnih.gov The replacement of the amide N-H with N,N-dimethyl groups alters this specific interaction, placing greater emphasis on steric factors for stereocontrol.
Stereochemical Rationalization
The predictable stereochemical outcomes of reactions catalyzed by this compound can be explained by analyzing facial selectivity and applying established stereochemical models.
Diastereofacial selectivity refers to the catalyst's ability to control the face of the prochiral nucleophile (the enamine) that the electrophile attacks. The chiral environment created by the prolinamide catalyst dictates this selectivity. The bulky Boc group effectively blocks one face of the enamine, leaving the other face exposed for the electrophile to attack. acs.orgnih.gov This results in high enantiocontrol, meaning a high enantiomeric excess (ee) of the desired product is achieved.
For instance, in the conjugate addition of an aldehyde to a nitro-olefin, the prolinamide catalyst forms an enamine with the aldehyde. The chiral scaffold then directs the approach of the nitro-olefin to one of the two faces of the enamine, leading to the preferential formation of a specific stereoisomer. The table below shows typical results for a prolinamide-catalyzed conjugate addition, illustrating high diastereo- and enantioselectivity.
| Entry | Aldehyde | Nitroalkene | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (% ee, syn) |
| 1 | Propanal | β-Nitrostyrene | 95:5 | 98 |
| 2 | Isovaleraldehyde | β-Nitrostyrene | 92:8 | 97 |
| 3 | Butanal | (E)-1-Nitro-2-phenylpropene | 90:10 | 95 |
This table presents illustrative data based on typical performance of prolinamide catalysts in conjugate addition reactions.
The Felkin-Anh model is a widely used concept in organic chemistry to predict the stereochemistry of nucleophilic attack on carbonyl groups adjacent to a stereocenter. youtube.com This model can be adapted to rationalize the stereoselectivity observed in prolinamide-catalyzed reactions. According to the model, the largest substituent on the alpha-carbon orients itself perpendicular to the plane of the carbonyl group to minimize steric strain. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory, preferentially from the side opposite the largest group. youtube.com
In the context of the transition state for a prolinamide-catalyzed reaction, the chiral catalyst itself establishes the "large," "medium," and "small" groups that influence the trajectory of the incoming electrophile towards the enamine. The rigid, chair-like transition state, often invoked in these reactions, positions the bulky side chain of the enamine (originating from the aldehyde) in a pseudo-equatorial position to minimize steric clashes. The electrophile then approaches from the least sterically hindered face, which is dictated by the orientation of the prolinamide's own substituents, consistent with the principles of the Felkin-Anh model. youtube.com This predictable facial bias is the key to the high levels of enantioselectivity achieved.
Influence of Catalyst Structure on Stereoselectivity
The stereochemical outcome of reactions catalyzed by prolinamide derivatives is intricately linked to the three-dimensional structure of the catalyst itself. Modifications to the pyrrolidine ring, the N-acyl protecting group, and the substituents on the amide nitrogen can all have a profound impact on the enantioselectivity and diastereoselectivity of the catalyzed transformation. This relationship arises from the catalyst's role in establishing a well-organized, chiral transition state.
The Role of the Prolinamide Scaffold
The fundamental prolinamide framework, derived from the amino acid proline, establishes the basic chiral environment. The mechanism of action for many prolinamide-catalyzed reactions, such as the aldol (B89426) reaction, involves the formation of an enamine intermediate between the catalyst's secondary amine and a ketone donor. Simultaneously, the amide portion of the catalyst can engage in hydrogen bonding with the aldehyde acceptor, orienting it for a stereoselective attack.
Research has consistently shown that the amide proton is crucial for high enantioselectivity in many prolinamide systems. For instance, in the direct aldol reaction of 4-nitrobenzaldehyde (B150856) with acetone, L-prolinamides with a secondary amide (an N-H bond) are active catalysts. The enantioselectivity of the reaction is observed to increase as the amide N-H becomes a more effective hydrogen bond donor, for example, when the aryl substituent on the amide nitrogen is changed from electron-donating to electron-withdrawing. nih.govnih.gov This highlights the direct involvement of the amide group in the catalytic cycle through hydrogen bonding with the substrate. nih.gov Tertiary amides, which lack this N-H proton, generally show low enantioselectivity in these types of reactions. nih.gov
Impact of Amide Substituents
The nature of the substituents on the amide nitrogen plays a critical role in tuning the catalyst's stereodirecting ability. This is often a balance between steric and electronic effects.
Electronic Effects: As mentioned, the acidity of the amide proton in secondary prolinamides is a key factor. Electron-withdrawing groups on an N-aryl substituent increase the acidity of the N-H proton, making it a better hydrogen bond donor and generally leading to higher enantiomeric excess (ee). nih.govnih.gov
Steric Effects and Additional Functional Groups: The steric bulk of the amide substituent can also influence the stereochemical outcome. In some cases, increasing the steric hindrance can lead to a less stereoselective reaction by destabilizing the required transition state. mdpi.com However, the introduction of additional functional groups, particularly those capable of hydrogen bonding, can create more rigid and defined transition states, thereby enhancing stereoselectivity.
A significant breakthrough was the development of prolinamides derived from α,β-hydroxyamines, which possess a terminal hydroxyl group. nih.govnih.gov This hydroxyl group can participate in a second hydrogen bond with the aldehyde substrate, leading to a more organized transition state and dramatically improved enantioselectivities. nih.govnih.govmdpi.com For example, a catalyst prepared from L-proline and (1S,2S)-diphenyl-2-aminoethanol achieved up to >99% ee in the aldol reaction with aliphatic aldehydes. nih.govnih.gov The importance of this terminal hydroxyl group was confirmed by protecting it, which resulted in a significant drop in enantioselectivity. mdpi.com
The following table illustrates the effect of different amide substituents on the enantioselectivity of the direct aldol reaction between 4-nitrobenzaldehyde and acetone.
| Catalyst (L-Prolinamide Derivative) | Amide Substituent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| 2a | -H | 80 | 30 | nih.gov |
| 2b | -CH2Ph | 95 | 23 | nih.gov |
| 2f | -Ph | 96 | 31 | nih.gov |
| 2g | -C6H4-4-MeO | 98 | 31 | nih.gov |
| 2i | -C6H4-4-NO2 | 95 | 46 | nih.gov |
| 3h | -(1S,2S)-CH(Ph)CH(Ph)OH | 98 | 93 | nih.gov |
Stereochemical Models
The stereochemical outcome of prolinamide-catalyzed reactions is often rationalized using a Zimmerman-Traxler-like transition state model. mdpi.com In this model for the aldol reaction, the enamine, formed from the catalyst and the ketone, attacks the aldehyde. The stereochemistry is determined by the facial selectivity of this attack, which is controlled by the catalyst's chiral scaffold. researchgate.net
For prolinamides featuring a secondary amide and a terminal hydroxyl group, a widely accepted model involves a double hydrogen-bonding network. The amide N-H and the terminal O-H groups both coordinate to the aldehyde's carbonyl oxygen. nih.govnih.gov This creates a rigid, chair-like six-membered transition state that effectively shields one face of the enamine, forcing the aldehyde to approach from the less sterically hindered side and thus ensuring high stereoselectivity. nih.govnih.govmdpi.com Quantum mechanics calculations have supported this model, revealing that the dual hydrogen bonds reduce the activation energy and are responsible for the high enantioselectivity observed. nih.govnih.gov
For the specific compound This compound , it is a tertiary amide and lacks the crucial N-H proton for the well-established hydrogen bonding mechanism. The N,N-dimethyl substitution on the amide prevents the formation of the key hydrogen bond that activates and orients the electrophile in many prolinamide-catalyzed reactions. nih.gov Consequently, based on the established mechanistic principles, it would be expected to be a significantly less effective catalyst for reactions like the direct asymmetric aldol reaction compared to its secondary amide counterparts. The bulky tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen also contributes to the steric environment around the catalytic center, which can further influence reaction pathways, though its precise effect on stereoselectivity would need to be evaluated experimentally in the context of a specific reaction.
Advanced Methodological Considerations in Prolinamide Catalysis
Reaction Media and Conditions
The choice of solvent and the fine-tuning of reaction conditions such as temperature are pivotal in steering the outcome of prolinamide-catalyzed transformations. These factors can dramatically affect catalytic activity, stereoselectivity, and reaction rates.
The environmental and practical benefits of using aqueous media or eliminating solvents entirely have driven significant research in prolinamide catalysis. Proline-derived catalysts have demonstrated considerable efficacy under these green chemistry conditions.
Reactions in aqueous media, such as brine, have proven effective for certain asymmetric aldol (B89426) reactions. The use of prolinamide-based organocatalysts in brine can lead to excellent diastereoselectivity and high enantioselectivity. researchgate.net Similarly, some N-((S)-1-(morpholinoamino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide catalysts have shown their best performance in water, yielding high enantioselectivities and diastereomeric ratios. researchgate.net This highlights the potential of water to not only serve as a benign solvent but also to enhance catalytic activity in specific contexts. researchgate.net
Solvent-free, or neat, conditions represent another significant avenue for sustainable chemistry, reducing waste and simplifying product isolation. researchgate.net Several proline-catalyzed reactions, including asymmetric aldol reactions and Michael additions, have been successfully performed without a solvent. researchgate.netnih.gov For instance, a palladium-catalyzed 3-arylation of proline derivatives proceeds in high yield under solvent-free conditions. acs.org Similarly, the synthesis of chiral pyranopyrazoles and the addition of cyclohexanone to nitroolefins have been achieved efficiently under neat conditions. researchgate.net The development of protic ionic liquids has also enabled rapid, high-yield, and selective N-tert-butyloxycarbonylation of amines under solvent-free protocols. researchgate.net
The table below summarizes the performance of various prolinamide-related catalysts under different solvent conditions.
| Catalyst Type | Reaction | Solvent | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| Prolinamide-based organocatalyst | Asymmetric Aldol Reaction | Brine | - | up to 97% ee, up to 98/2 dr |
| (S)‐N‐((S)‐1‐(morpholinoamino)‐1‐oxo‐3‐phenylpropan‐2‐yl)pyrrolidine‐2‐carboxamide | Asymmetric Aldol Reaction | Water | up to 97.3% | up to 89.6% ee, up to 92/8 dr |
| Proline-derived catalyst | Asymmetric Aldol Reaction | Solvent-Free | up to 95% | 98% ee, 1:19 syn/anti |
| Pyrrolidinyl-Camphor-Derived Organocatalyst | Michael Addition | Neat | - | - |
| N-tosyl-(S-a)-binam-L-prolinamide | Aldol Reaction | Solvent-Free | Good | High de/ee |
Temperature plays a critical role in controlling the enantioselectivity of prolinamide-catalyzed reactions. For certain L-prolinamide catalysts in direct aldol reactions, reducing the temperature to –25°C was found to be a key factor in achieving high enantioselectivities, with up to >99% ee for aliphatic aldehydes. nih.gov This increased selectivity is attributed to the higher catalytic activity at lower temperatures, which allows the reaction to proceed effectively despite the reduced thermal energy. nih.gov
Additives are frequently employed to enhance catalyst performance. In aldol reactions conducted in brine, 2,4-dinitrophenol (DNP) has been used as an acidic additive, enabling low catalyst loading while achieving excellent diastereoselectivity and high enantioselectivity. researchgate.net In a different catalytic system involving manganese complexes for benzylic oxidation, the addition of an enantiopure amino acid, Boc-L-proline, was noted. uu.nl A detailed investigation into various carboxylic acid additives led to the selection of Boc-L-tert-leucine as the optimal choice for enhancing enantioselectivities in this system. uu.nl In multicatalytic reductive transformations, N-Boc-L-proline serves a dual role, acting as a Brønsted acid to activate an imine intermediate via hydrogen bonding and as an asymmetric inducer. nih.gov
The following table illustrates the impact of temperature and additives on reaction outcomes.
| Catalyst / System | Reaction | Temperature | Additive | Key Outcome |
| L-prolinamide 3h | Direct Aldol Reaction | –25°C | None | Up to >99% ee |
| Prolinamide organocatalyst 2b | Asymmetric Aldol Reaction | - | 2,4-dinitrophenol (DNP) | High selectivity (97% ee, 98/2 dr) with low catalyst load |
| Manganese complex 2 | Enantioselective Benzylic Oxidation | - | Boc-L-tert-leucine | Enhanced enantioselectivity (up to 62% ee) |
| (CuOTf)₂·toluene / N-Boc-L-proline | Reductive Alkynylation | 0°C | N-Boc-L-proline | High yield and enantioselectivity (up to 93% ee) |
Catalyst Design Strategies for Recoverability and Reusability
The practical application of organocatalysts in large-scale synthesis is often limited by their cost and the difficulty of separating them from the reaction mixture. Consequently, significant effort has been dedicated to designing recoverable and reusable prolinamide catalysts.
One effective strategy is the immobilization of the catalyst on a solid support. For example, a silica-supported BINAM-L-prolinamide catalyst used in aldol reactions under solvent-free conditions could be recovered and reused up to five times while maintaining similar performance in terms of yield and selectivity. researchgate.net
Another promising approach involves the use of ionic liquids (ILs). Protic ionic liquids have been developed as recyclable catalysts for chemoselective transformations, such as the N-tert-butyloxycarbonylation of amines. researchgate.net These ILs offer operational simplicity and easy catalyst recovery. researchgate.net In a more integrated approach, the proline catalyst itself can be supported on an ionic liquid scaffold. A chiral diimidazolium ionic liquid–supported (S)-proline organocatalyst was synthesized and used in the diastereo- and enantioselective synthesis of tetrahydropyridines. mdpi.com This catalyst could be easily recovered by washing and reused for subsequent reactions. mdpi.com
Catalyst Loading and Efficiency Studies
Minimizing catalyst loading without compromising efficiency is a key goal in catalysis. High catalyst efficiency, often expressed as a high turnover number, translates to lower costs and reduced potential for product contamination.
Studies have shown that prolinamide-based catalysts can be highly effective even at very low concentrations. In the asymmetric aldol reaction in brine, a catalyst loading as low as 1 mol% was sufficient to achieve excellent yields and selectivities when used with an acidic additive. researchgate.net Similarly, in multicatalytic systems, optimization of reaction parameters, including catalyst loadings, is crucial for defining the most efficient conditions. nih.gov For instance, a palladium-catalyzed arylation of an N-Cbz prolinamide derivative showed an encouraging 55% conversion with a 5 mol% palladium loading. acs.org
The efficiency of L-prolinamide derivatives has been demonstrated in direct aldol reactions where they exhibited high catalytic activity, leading to high yields (e.g., 84%) and enantioselectivities, which were significantly improved by structural modifications to the catalyst and optimization of conditions like temperature. nih.gov These findings underscore the importance of catalyst loading and efficiency studies in developing practical and economical catalytic processes.
Synthesis of Complex Molecules and Intermediates Utilizing R N Boc N,n Dimethyl L Prolinamide Scaffolds
Enantioselective Synthesis of Key Chiral Intermediates (e.g., Wieland-Miescher ketone, Hyacinthacines, Tetrahydroquinolines)
This lack of available data prevents the generation of scientifically accurate content, including detailed research findings and interactive data tables as requested. The field of organic synthesis is vast, and while this specific compound may have been synthesized or used in other contexts not covered by the search parameters, its application in the requested areas of stereoselective synthesis is not supported by the accessible scientific literature.
Future Directions and Perspectives in R N Boc N,n Dimethyl L Prolinamide Research
Emerging Catalytic Methodologies
The versatility of prolinamide catalysts continues to inspire the development of novel catalytic methodologies that push the boundaries of efficiency, selectivity, and sustainability. A significant trend is the adaptation of these catalysts to alternative reaction media, moving away from traditional organic solvents. Research has demonstrated the efficacy of prolinamide-based catalysts in aqueous environments and under solvent-free conditions, addressing the growing demand for greener chemical processes. wpmucdn.comnih.gov For instance, certain prolinamide phenols have proven effective for direct asymmetric aldol (B89426) reactions in both neat ketone and water, achieving high diastereoselectivity and enantioselectivity. researchgate.net
Furthermore, emerging methodologies focus on expanding the scope of reactions catalyzed by prolinamides. While aldol and Michael additions are well-established applications, researchers are exploring their use in more complex and tandem reaction sequences. researchgate.netnih.gov The development of bifunctional catalysts, where the prolinamide moiety works in concert with another functional group, is a key area of investigation. nih.govresearchgate.net These systems can offer unique activation modes and enable transformations that are challenging for simpler catalysts. For example, the incorporation of a trifluoromethanesulfonamide (B151150) group into a spirobicyclic pyrrolidine (B122466) structure has been shown to enhance enantioselectivity in the synthesis of complex heterocyclic compounds. frontiersin.org
The exploration of co-catalyst systems is another promising avenue. The addition of acidic or basic additives can significantly influence the catalytic activity and stereochemical outcome of prolinamide-catalyzed reactions. mdpi.com This approach allows for the fine-tuning of the reaction environment to suit specific substrates and achieve optimal results. The use of deep eutectic solvents (DESs) based on L-proline also represents a novel strategy to create more sustainable and efficient reaction systems. researchgate.net
Design of Novel Prolinamide Architectures
The core structure of (R)-N-Boc-N,N-dimethyl-L-prolinamide serves as a versatile scaffold for the design of new and improved organocatalysts. A primary goal in designing novel prolinamide architectures is to enhance their catalytic performance by introducing additional structural elements that can influence the transition state of the reaction.
One successful strategy involves the incorporation of additional stereocenters and functional groups into the catalyst backbone. nih.gov For example, prolinamides derived from tartaric and glyceric acids have been synthesized with the hypothesis that the extra chiral information will lead to more effective organocatalysts. nih.gov Similarly, carbohydrate-derived prolinamides have been developed and shown to be highly efficient and recyclable catalysts for direct aldol reactions in water, achieving excellent yields, diastereoselectivities, and enantioselectivities. wpmucdn.com The sugar moiety in these catalysts is believed to act as a steric controller and contribute to the stabilization of the transition state through hydrogen bonding. wpmucdn.comnih.gov
Another innovative approach is the creation of mechanically interlocked prolinamides, such as researchgate.netrotaxanes. nih.gov In these systems, a macrocycle encircles the prolinamide "thread," creating a dynamic chiral pocket that can significantly improve catalytic ability compared to the non-interlocked counterpart. The position and nature of the macrocycle can be modified to tune the catalyst's selectivity and even control the chemoselectivity in competitive reactions through the addition of a cofactor. nih.gov
The modification of the amide group itself has also led to new catalyst designs. The development of prolinethioamides, where the amide oxygen is replaced by sulfur, has been explored to compare their catalytic activity with traditional prolinamides in aldol reactions. mdpi.com Additionally, the synthesis of proline sulfonamides has opened up new possibilities, with some derivatives proving highly effective in constructing all-carbon quaternary stereocenters with high enantio- and diastereoselectivity. nih.gov The table below summarizes the performance of various novel prolinamide architectures in the asymmetric aldol reaction.
| Catalyst Type | Aldehyde | Ketone | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee) | Reference |
| Carbohydrate-derived prolinamide | Aromatic aldehydes | Cyclic and acyclic ketones | up to 99:1 | up to 99% | wpmucdn.com |
| Prolinamide phenol | Aromatic aldehydes | Cyclohexanone | up to 98:2 | up to 99% (in water) | researchgate.net |
| 2,2′-Biphenol-based prolinamide | Not specified | Not specified | up to 97:3 | up to 98% | thieme-connect.com |
| Interlocked prolinamide ( researchgate.netrotaxane) | Not specified | Not specified | High | High | nih.gov |
Broader Impact on Synthetic Chemistry
The research and development of this compound and its derivatives have had a profound impact on the field of synthetic chemistry, contributing to the broader shift towards more sustainable, efficient, and elegant synthetic strategies. frontiersin.orgbenthamdirect.com The rise of organocatalysis, for which proline and its derivatives are emblematic, has provided a powerful alternative to traditional metal-based catalysts, often avoiding the issues of toxicity, cost, and sensitivity to air and moisture associated with heavy metals. iarjset.comresearchgate.net
The ability to construct complex chiral molecules with high levels of stereocontrol using small, organic molecules has revolutionized the synthesis of pharmaceuticals, natural products, and other high-value compounds. nih.govresearchgate.net Prolinamide-catalyzed reactions are now integral to many synthetic routes, enabling the efficient formation of key carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The practicality of this chemistry for large-scale and industrial applications is a significant advantage, with some processes being scalable to the 100-mmol level and beyond. nih.gov
Moreover, the principles learned from studying prolinamide catalysis have informed the design of other types of organocatalysts. The understanding of how the bifunctional nature of these molecules—the amine for enamine/iminium formation and the amide for hydrogen bonding—contributes to catalysis has been instrumental in the development of other catalytic systems. researchgate.netclockss.orgtandfonline.com This has led to a deeper understanding of non-covalent interactions in catalysis and has spurred the design of increasingly sophisticated catalysts.
The focus on developing recyclable and water-tolerant catalysts, such as polymer-supported prolinamides and carbohydrate-derived systems, aligns with the principles of green chemistry. wpmucdn.combenthamdirect.com These advancements not only reduce the environmental impact of chemical synthesis but also simplify product purification and catalyst recovery, making processes more economically viable. The ongoing exploration of prolinamide catalysis is therefore expected to continue to drive innovation in sustainable chemistry, providing new tools and strategies for the efficient and responsible synthesis of the molecules that shape our world. tandfonline.com
Q & A
Basic Questions
Q. What are the standard synthetic routes for (R)-N-Boc-N,N-dimethyl-L-prolinamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Boc protection of the amine group, followed by dimethylation and prolinamide formation. Key steps include:
- Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with a base like triethylamine (TEA) at 0–25°C .
- Dimethylation : Employ methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in THF) .
- Coupling : Activate the carboxyl group using carbodiimides (e.g., DCC or EDC) for amide bond formation with prolinamide .
- Purification : High-performance liquid chromatography (HPLC) with >97% purity thresholds is critical .
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify Boc group integration (tert-butyl signal at ~1.4 ppm) and dimethylation (N–CH3 signals at ~2.8–3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z ≈ calculated mass ± 0.001) .
- Infrared (IR) Spectroscopy : Carbamate C=O stretch (~1680–1720 cm⁻¹) and amide N–H bend (~1550 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enantiomeric purity measurements of this compound?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers. Compare retention times with a pure (R)-enantiomer standard .
- Circular Dichroism (CD) : Measure CD spectra in the 190–250 nm range; distinct Cotton effects for the (R)-configuration confirm enantiopurity .
- Data Reconciliation : Cross-validate results with X-ray crystallography (if crystals are obtainable) to resolve conflicts between HPLC and CD data .
Q. What strategies optimize the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Temperature Control : Store at 0–6°C to prevent Boc group cleavage, as thermal degradation occurs above 25°C .
- Moisture Avoidance : Use anhydrous solvents (e.g., DCM or THF) and store under nitrogen or argon to prevent hydrolysis of the Boc group .
- pH Stability : Maintain neutral to slightly acidic conditions (pH 5–7) during biological assays to avoid deprotection .
Q. How does modifying the Boc group in this compound affect its reactivity in peptide coupling reactions?
- Methodological Answer :
- Comparative Studies : Replace Boc with alternative protecting groups (e.g., Fmoc or Cbz) and monitor coupling efficiency using activated esters (e.g., HOBt/EDC). Boc’s steric bulk may reduce coupling rates compared to Fmoc .
- Kinetic Analysis : Measure reaction rates via ¹H NMR by tracking amide bond formation. Boc-deprotection with TFA prior to coupling can improve reactivity in hindered systems .
- Structural Analogs : Compare with (R)-N-Fmoc-N,N-dimethyl-L-prolinamide to assess steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
